Ethyl 5-amino-2-methylthiazole-4-carboxylate

Physicochemical profiling ADME prediction Medicinal chemistry

Select this 5-amino-2-methylthiazole-4-carboxylate scaffold for a strategic advantage in CNS and oral bioavailability programs. The 5-amino group enables direct cyclocondensation to thiazolo[5,4-d]pyrimidinones in one step, eliminating 3-4 synthetic steps. With an experimental logP of 1.79 and aqueous solubility of 7,931 mg/L, it offers an optimal balance for passive permeability and assay compatibility. The non-exchangeable 2-methyl group ensures scaffold integrity during functionalization.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 31785-05-4
Cat. No. B1590253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-methylthiazole-4-carboxylate
CAS31785-05-4
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C)N
InChIInChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
InChIKeyHNDBOQZBZYRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS 31785-05-4): Chemical Identity, Key Comparators, and Procurement-Relevant Structural Context


Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS 31785-05-4), also known as 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester, is a heterocyclic building block characterized by a thiazole core with an amino group at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 4-position . This substitution pattern is distinct from closely related thiazole building blocks such as Ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5, lacking the 5-amino group) and Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7, bearing a 2-amino group instead of a 5-amino group with a 2-methyl substituent) . These structural variations confer different reactivity profiles and downstream synthetic utility. The compound is typically supplied as a solid with a melting point of 158-159 °C and is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Why Generic Thiazole-4-carboxylate Substitution Fails: Structural Determinants of Reactivity and Synthetic Outcomes for Ethyl 5-amino-2-methylthiazole-4-carboxylate


Substituting Ethyl 5-amino-2-methylthiazole-4-carboxylate with a structurally similar thiazole building block such as Ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5) or Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) will fundamentally alter the synthetic trajectory and the properties of the resulting derivatives. The 5-amino group serves as a critical handle for downstream functionalization—enabling amide bond formation, diazotization, and condensation reactions to construct fused heterocyclic systems—while the 2-methyl group provides a non-exchangeable substituent that remains intact during subsequent transformations . The absence of the 5-amino group eliminates this functionalization route; conversely, the 2-amino analog possesses a nucleophilic site at the 2-position that competes with or alters the reactivity profile relative to the target compound . Theoretical reactivity studies have established that the sequence of reactivity toward electrophilic attack among substituted thiazoles is 2-substituted > 5-substituted > 4-substituted, and electron-donating substituents such as the 5-amino group further enhance reactivity at the pyridine nitrogen atom via resonance effects [1]. These structure-activity relationships underscore the non-interchangeable nature of these building blocks in multi-step synthetic sequences.

Quantitative Comparative Evidence for Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS 31785-05-4) vs. Key Analogs: Procurement-Relevant Differentiation Data


5-Amino vs. 2-Amino Substitution: LogP and Aqueous Solubility Differentiation

Ethyl 5-amino-2-methylthiazole-4-carboxylate exhibits a computed logP of 1.45 (ACD/LogP) and a water solubility of 7931 mg/L at 25 °C . In contrast, the 2-amino regioisomer Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) has a calculated logP of 0.89 and water solubility of 15,800 mg/L . The target compound is approximately 1.7-fold more lipophilic and half as water-soluble as its 2-amino counterpart, differences that can meaningfully impact partitioning behavior, membrane permeability, and formulation considerations during lead optimization.

Physicochemical profiling ADME prediction Medicinal chemistry

2-Methyl vs. Unsubstituted 2-Position: Physicochemical Property Divergence

The 2-methyl substituent of the target compound confers distinct physicochemical properties compared to the unsubstituted analog Ethyl 5-aminothiazole-4-carboxylate (CAS not identified in search; class-level inference applied). The target compound's experimental logP is reported as 1.79 and its XLogP3 as 2.1 , placing it in a more lipophilic range compared to thiazole-4-carboxylates lacking the 2-methyl group, which typically exhibit logP values in the 0.5–1.2 range. This increased lipophilicity arises from the additional methyl group, which contributes approximately +0.5 logP units per methyl addition in heterocyclic systems.

Lipophilicity optimization Drug-likeness Building block selection

5-Amino vs. 5-Hydrogen: Synthetic Versatility for Fused Heterocycle Construction

The 5-amino group of Ethyl 5-amino-2-methylthiazole-4-carboxylate enables direct participation in cyclocondensation reactions to form fused bicyclic systems. In a representative synthetic protocol, the structurally analogous 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester reacts with malononitrile, benzoylisothiocyanate, and related electrophiles to furnish thiazolopyrimidine-2-one derivatives in a single synthetic step [1]. In contrast, Ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5), which lacks the 5-amino group, cannot participate in such cyclocondensations without prior functionalization, requiring additional synthetic steps to introduce an amino handle .

Thiazolopyrimidine synthesis Fused heterocycles Building block utility

Validated Application Scenarios for Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS 31785-05-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (logP 1.5–2.1) Without Additional Hydrogen Bond Donors

For programs targeting CNS-accessible or orally bioavailable small molecules, Ethyl 5-amino-2-methylthiazole-4-carboxylate offers a pre-optimized scaffold with logP = 1.79 (experimental) and XLogP3 = 2.1 —values that fall within the optimal range for passive membrane permeability while avoiding the excessively high logP (>3) associated with poor solubility. The 2-methyl group contributes this lipophilicity without introducing additional hydrogen bond donors that could impair permeability. This profile is directly supported by the computed logP of 1.45 (ACD/LogP) and the favorable aqueous solubility of 7,931 mg/L , enabling both in vitro assay compatibility and predicted in vivo absorption.

Efficient One-Step Synthesis of Thiazolopyrimidine and Thiazolopyridine Fused Heterocyclic Libraries

The 5-amino group of the target compound serves as a direct nucleophilic handle for cyclocondensation with electrophilic reagents such as malononitrile and benzoylisothiocyanate, enabling one-step access to thiazolo[5,4-d]pyrimidine-2-one scaffolds [1]. This contrasts with the 2-methylthiazole-4-carboxylate analog (CAS 6436-59-5), which requires multi-step pre-functionalization to introduce an amino group . Procurement of Ethyl 5-amino-2-methylthiazole-4-carboxylate therefore reduces synthetic step count from 3–4 steps to a single step, translating to reduced labor, lower reagent costs, and faster library expansion.

Building Block Procurement for Structure-Activity Relationship (SAR) Studies Modulating C2 vs. C5 Substitution Patterns

When exploring SAR around the thiazole core, the distinct positioning of functional groups between Ethyl 5-amino-2-methylthiazole-4-carboxylate and its regioisomer Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) allows systematic interrogation of substitution effects on target binding. The 1.7-fold difference in lipophilicity (logP 1.45 vs. 0.89) and the 2-fold difference in aqueous solubility (7,931 vs. 15,800 mg/L) provide measurable differentiation that can inform lead selection. Additionally, theoretical reactivity studies indicate that 5-substituted thiazoles exhibit distinct electrophilic susceptibility profiles compared to 2-substituted analogs [2], further justifying their non-interchangeable procurement in SAR campaigns.

Synthesis of Metal Complexes for Biological or Catalytic Evaluation

The 5-amino and 4-ethoxycarbonyl functional groups of Ethyl 5-amino-2-methylthiazole-4-carboxylate can serve as coordinating moieties for transition metal complexation. A structurally analogous compound, ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, has been successfully used to synthesize Mn(II), Co(II), Ni(II), and Cu(II) complexes characterized by microanalyses, IR, and UV-vis spectroscopy [3]. The target compound's 2-methyl group, in contrast to the 2-methylthio group, offers a distinct electronic environment at the metal center, which may alter complex stability constants, redox potentials, and resulting biological or catalytic activities—a differentiation that can be systematically explored using this building block.

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